Cas no 1346617-22-8 ((R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt)

(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt 化学的及び物理的性質
名前と識別子
-
- (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt
- (R)-4-Chloro-β-(hydroxyMethyl)-benzenepropanoic Acid SodiuM Salt
- (R)-β-(p-Chlorophenyl)-γ-hydroxybutyric Acid SodiuM Salt
-
- インチ: 1S/C10H11ClO3.Na.H/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;;/h1-4,8,12H,5-6H2,(H,13,14);;/t8-;;/m0../s1
- InChIKey: JNAGKGAEDWRCAI-JZGIKJSDSA-N
- ほほえんだ: [C@@H](C1C=CC(Cl)=CC=1)(CO)CC(=O)O.[NaH]
じっけんとくせい
- ゆうかいてん: >235oC
- ようかいど: DMSO (Slightly), Methanol (Slightly)
(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C379528-25mg |
(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt |
1346617-22-8 | 25mg |
$ 1694.00 | 2023-09-08 | ||
TRC | C379528-2.5mg |
(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt |
1346617-22-8 | 2.5mg |
$ 224.00 | 2023-09-08 |
(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt 関連文献
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Saltに関する追加情報
Comprehensive Overview of (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt (CAS No. 1346617-22-8)
(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt (CAS No. 1346617-22-8) is a chiral organic compound widely recognized for its applications in pharmaceutical research and fine chemical synthesis. This sodium salt derivative of (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid exhibits unique stereochemical properties, making it valuable in enantioselective reactions and drug development. The compound's 4-chlorophenyl moiety and hydroxybutyric acid backbone contribute to its biological activity and solubility profile, which are critical for formulation studies.
In recent years, the demand for chiral intermediates like (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt has surged due to advancements in asymmetric synthesis and green chemistry. Researchers frequently search for "high-purity chiral building blocks" or "sodium salts for pharmaceutical applications," highlighting the compound's relevance. Its CAS No. 1346617-22-8 is often queried in databases for structure-activity relationship (SAR) studies, particularly in designing GABA receptor modulators and metabolic regulators.
The compound's sodium salt form enhances its stability and water solubility, addressing common challenges in drug delivery systems. This aligns with the growing interest in "bioavailable excipients" and "salt forms of APIs," as evidenced by trending searches in pharmaceutical forums. Additionally, its (R)-enantiomer specificity is crucial for avoiding off-target effects, a hot topic in precision medicine discussions.
From a synthetic perspective, (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt is synthesized via enantioselective hydrogenation or enzymatic resolution, methods frequently explored in "sustainable catalysis" research. The 4-hydroxybutyrate group also links it to studies on neurotransmitter analogs, a trending area in neurological disorder therapeutics. Analytical techniques like HPLC and chiral SFC are essential for quality control, reflecting the industry's focus on "chiral purity analysis."
In conclusion, (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt (CAS No. 1346617-22-8) bridges multiple disciplines, from medicinal chemistry to process optimization. Its role in developing safer and more effective therapeutics ensures its prominence in both academic and industrial settings, resonating with current searches for "next-generation chiral auxiliaries" and "scalable enantioselective methods."
1346617-22-8 ((R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt) 関連製品
- 2138396-31-1(6-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboxylic acid)
- 257632-92-1(1-(Bromomethyl)-2,3-dihydro-1H-indene)
- 1803635-64-4(2-Cyano-3,5-diamino-6-(trifluoromethoxy)pyridine)
- 1106005-41-7(2-(3-Amino-4-fluorobenzoyl)pyridine)
- 923248-12-8(6-hydroxy-N-(4-methoxyphenyl)methylpyridine-3-carboxamide)
- 1197825-07-2(Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride)
- 2751603-46-8((3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride)
- 1042154-36-8(N2,N4-Dimethyl-3-nitropyridine-2,4-diamine)
- 2634687-79-7((3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
- 1038376-60-1(1-(5-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-amine)




